molecular formula C20H25N3O B4924783 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4924783
M. Wt: 323.4 g/mol
InChI Key: WXJZEMDJAGBTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-38431055, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 is unique in that it primarily deacetylates non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). Deacetylation of these proteins leads to altered protein-protein interactions, which can affect various cellular processes, such as cell migration, survival, and protein degradation.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and enhancement of protein degradation. In cancer cells, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, leading to increased acetylation of α-tubulin and HSP90. This results in altered protein-protein interactions, leading to decreased cell proliferation and increased apoptosis.
In neurodegenerative disorders, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide enhances the clearance of misfolded proteins, leading to improved neuronal function and survival. HDAC6 inhibition leads to increased acetylation of α-tubulin, which enhances the transport of misfolded proteins to the lysosome for degradation.

Advantages and Limitations for Lab Experiments

1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for HDAC6, its potent inhibitory activity, and its ability to enhance protein degradation. However, there are also limitations to using 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, including its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. HDAC6 is involved in the regulation of immune cell function, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, HDAC6 is involved in the regulation of viral replication, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of several viruses, including influenza and HIV.
Another future direction for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is the development of more potent and selective HDAC6 inhibitors. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has served as a lead compound for the development of other HDAC6 inhibitors, such as ricolinostat and ACY-241. These compounds have shown improved potency and selectivity for HDAC6, and may have improved therapeutic potential compared to 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide.
In conclusion, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a small molecule inhibitor of HDAC6 that has potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves inhibition of HDAC6 activity, leading to altered protein-protein interactions and enhanced protein degradation. While 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, there are also limitations to its use, and future research should focus on developing more potent and selective HDAC6 inhibitors and exploring its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. The second step involves the formation of the piperidine ring by reacting N-Boc-4-piperidone with 3-methylbenzylamine. The third step involves the deprotection of the Boc group, followed by the coupling of the resulting amine with 4-bromomethyl-2-pyridinecarboxylic acid. The final step involves the reduction of the resulting carboxylic acid to the corresponding carboxamide using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. HDAC6 is a promising target for cancer therapy, as it plays a crucial role in the regulation of cell proliferation, migration, and survival. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition to cancer, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. HDAC6 plays a critical role in the clearance of misfolded proteins, which are implicated in the pathogenesis of these disorders. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to enhance the clearance of misfolded proteins, leading to improved neuronal function and survival.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-5-4-6-17(13-16)15-23-11-8-18(9-12-23)20(24)22-14-19-7-2-3-10-21-19/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJZEMDJAGBTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.